molecular formula C21H32ClN B14558758 1-Dodecylquinolin-1-ium chloride CAS No. 61925-84-6

1-Dodecylquinolin-1-ium chloride

Cat. No.: B14558758
CAS No.: 61925-84-6
M. Wt: 333.9 g/mol
InChI Key: XZNZWHWYECWLHL-UHFFFAOYSA-M
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Description

1-Dodecylquinolin-1-ium chloride is a quaternary ammonium compound with a long hydrophobic alkyl chain and a quinoline ring. This compound is known for its surfactant properties and is used in various applications, including antimicrobial agents and phase transfer catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecylquinolin-1-ium chloride can be synthesized through the quaternization of quinoline with dodecyl chloride. The reaction typically involves heating quinoline with dodecyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of solvents like toluene or dichloromethane can enhance the solubility of reactants and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylquinolin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloride ion can be substituted with other anions like bromide or iodide using halogen exchange reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium bromide or sodium iodide in acetone or ethanol.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: 1-Dodecylquinolin-1-ium bromide or iodide.

Scientific Research Applications

1-Dodecylquinolin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.

    Biology: Exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.

    Industry: Employed in the production of surfactants and emulsifiers for various industrial applications, including cosmetics and detergents.

Mechanism of Action

The mechanism of action of 1-dodecylquinolin-1-ium chloride involves its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The quinoline ring can also interact with nucleic acids and proteins, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

    Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.

    Cetylpyridinium chloride: A surfactant and antiseptic used in mouthwashes and throat lozenges.

    Benzalkonium chloride: A widely used disinfectant and preservative.

Uniqueness: 1-Dodecylquinolin-1-ium chloride is unique due to its combination of a long alkyl chain and a quinoline ring, which provides both surfactant and antimicrobial properties. This dual functionality makes it particularly effective in applications requiring both membrane disruption and chemical reactivity.

Properties

CAS No.

61925-84-6

Molecular Formula

C21H32ClN

Molecular Weight

333.9 g/mol

IUPAC Name

1-dodecylquinolin-1-ium;chloride

InChI

InChI=1S/C21H32N.ClH/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22;/h11-12,14-17,19H,2-10,13,18H2,1H3;1H/q+1;/p-1

InChI Key

XZNZWHWYECWLHL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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